Cas no 2548985-90-4 (5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one)
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one
- 2548985-90-4
- 5-[4-(Methylsulfonyl)-1-piperazinyl]-6-phenyl-3(2H)-pyridazinone
-
- Inchi: 1S/C15H18N4O3S/c1-23(21,22)19-9-7-18(8-10-19)13-11-14(20)16-17-15(13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,20)
- InChI Key: ZETULMIONKEKIR-UHFFFAOYSA-N
- SMILES: C1(=O)NN=C(C2=CC=CC=C2)C(N2CCN(S(C)(=O)=O)CC2)=C1
Computed Properties
- Exact Mass: 338.14126175g/mol
- Monoisotopic Mass: 338.14126175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 90.1Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 10.79±0.60(Predicted)
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6494-4740-2μmol |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-5μmol |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-10μmol |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-20μmol |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 90%+ | 20μl |
$79.0 | 2023-04-23 | |
| Life Chemicals | F6494-4740-1mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-2mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-3mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-4mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-5mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6494-4740-10mg |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one |
2548985-90-4 | 10mg |
$79.0 | 2023-09-08 |
5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one
Introduction to 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one (CAS No. 2548985-90-4)
The compound 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one, identified by its CAS number 2548985-90-4, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and promising pharmacological properties. The presence of a piperazine moiety linked via a methanesulfonyl group and the incorporation of a phenyl ring into the dihydropyridazinone scaffold contribute to its distinctive chemical profile. Such structural motifs are often explored for their potential in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
In recent years, there has been a growing interest in the development of novel compounds that target the serotonin system, given its pivotal role in modulating mood, cognition, and pain perception. The piperazine derivative is a well-known pharmacophore in this domain, with several clinically approved drugs featuring this structural element. The modification of the piperazine ring with a methanesulfonyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further investigation. Additionally, the phenyl substituent at the 6-position introduces additional conformational flexibility and potential interactions with biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in neuroinflammation. Recent studies have highlighted the importance of inflammatory processes in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The dihydropyridazinone core is known to exhibit anti-inflammatory properties by modulating the activity of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By combining this scaffold with a piperazine moiety, researchers aim to develop molecules that not only reduce inflammation but also cross the blood-brain barrier more efficiently.
The synthesis of 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advanced synthetic techniques such as transition-metal-catalyzed coupling reactions have been employed to streamline the process and improve scalability. The final product is characterized using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its molecular structure.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential therapeutic agent. Initial in vitro assays have demonstrated its ability to inhibit the activity of enzymes associated with neuroinflammation without significant toxicity at relevant concentrations. Furthermore, animal models have provided preliminary evidence suggesting that it may attenuate inflammation-induced neuronal damage. These findings are particularly encouraging given the limitations of existing treatments for neurodegenerative diseases.
The development of novel drug candidates often involves extensive computational modeling to predict their binding affinity and interactions with biological targets. In the case of 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one, molecular docking studies have been conducted using software such as AutoDock Vina and Schrödinger suite. These simulations have revealed that it can bind effectively to receptors and enzymes implicated in neuroinflammation, providing a rational basis for its proposed mechanism of action. Such computational approaches are invaluable for guiding experimental design and optimizing lead compounds.
Another area of interest is the potential application of this compound in pain management. Chronic pain conditions, including neuropathic and inflammatory pain, pose significant challenges due to their complex pathophysiology. The serotonin system plays a crucial role in modulating pain perception, making it an attractive target for therapeutic intervention. Preclinical data suggest that 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one may exert analgesic effects by interacting with serotonin receptors while minimizing side effects associated with other serotonergic agents.
The safety profile of any new drug candidate is paramount before it can be considered for clinical translation. Preliminary toxicology studies have been performed on this compound to assess its acute and chronic toxicity potential. These studies have shown that it exhibits low toxicity at therapeutic doses but may require further evaluation for long-term use. Pharmacokinetic studies are also underway to understand its absorption, distribution, metabolism, excretion (ADME) properties, which are critical for determining optimal dosing regimens.
The future direction of research on 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one includes exploring its efficacy in larger animal models and eventually transitioning to human clinical trials if preclinical results remain promising. Collaborations between academic institutions and pharmaceutical companies are likely to play a key role in advancing this compound through the drug development pipeline. Additionally, investigating derivatives with modified substitution patterns may lead to improved pharmacological properties without compromising efficacy.
In conclusion,5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazinone (CAS No. 2548985-90-4) represents a promising candidate for treating neurological disorders associated with inflammation and pain perception. Its unique structural features combined with preclinical evidence support further investigation into its therapeutic potential. As research continues to uncover new insights into neurobiological mechanisms,this compound holds significant promise as part of next-generation treatments targeting central nervous system disorders.
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